
2-(3,3-Difluorocyclobutyl)-2-hydroxyaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid is a chemical compound with the molecular formula C6H8F2O3 It is known for its unique structure, which includes a cyclobutyl ring substituted with two fluorine atoms and a hydroxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid typically involves the cyclization of suitable precursors followed by fluorination and functional group transformations. One common method includes the cyclization of a suitable diene followed by selective fluorination using reagents such as diethylaminosulfur trifluoride (DAST). The hydroxyacetic acid moiety can be introduced through subsequent oxidation and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which 2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,3-Difluorocyclobutyl)acetic acid
- 2-(3,3-Difluorocyclobutyl)oxyacetic acid
Uniqueness
2-(3,3-Difluorocyclobutyl)-2-hydroxyacetic acid is unique due to the presence of both fluorine atoms and a hydroxyacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H8F2O3 |
|---|---|
Peso molecular |
166.12 g/mol |
Nombre IUPAC |
2-(3,3-difluorocyclobutyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)1-3(2-6)4(9)5(10)11/h3-4,9H,1-2H2,(H,10,11) |
Clave InChI |
HABUBFUFRNCVKG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13615927.png)
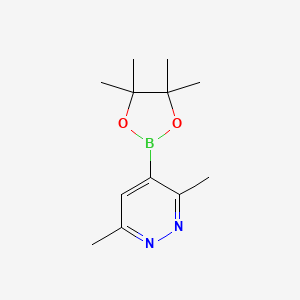
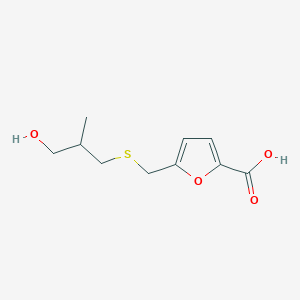
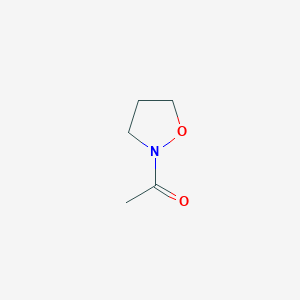
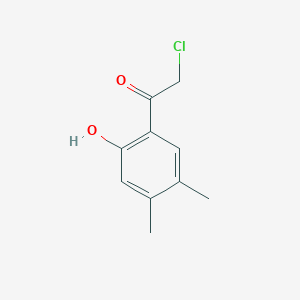
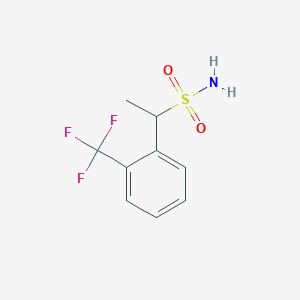
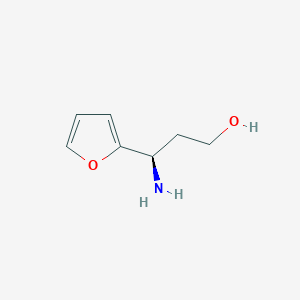


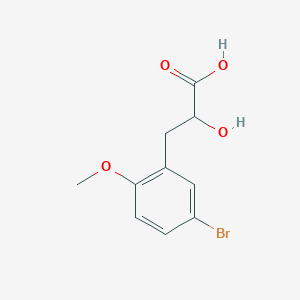
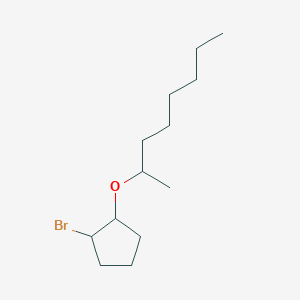

![3-(2-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13616003.png)
